Home > Products > Screening Compounds P109944 > 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol
2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol - 27166-37-6

2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol

Catalog Number: EVT-3023080
CAS Number: 27166-37-6
Molecular Formula: C8H9N3O
Molecular Weight: 163.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. The compound features a unique structure characterized by a pyrazolo[1,5-a]pyrimidine core with methyl substitutions at the 2 and 7 positions and a hydroxyl group at the 5 position. This structural arrangement contributes to its potential applications in medicinal chemistry and material science.

Source and Classification

The compound is classified within the broader category of heterocyclic compounds, specifically as a derivative of pyrazolo[1,5-a]pyrimidine. Pyrazolo[1,5-a]pyrimidines are recognized for their roles as bioactive molecules, often exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities. The presence of the hydroxyl group in 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol enhances its reactivity and solubility in biological systems.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol typically involves several key steps:

  1. Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-amino-5-methylpyrazole and various biselectrophilic compounds. The reaction conditions may include acidic or basic media to facilitate cyclization.
  2. Introduction of Hydroxyl Group: The hydroxyl group at position 5 can be introduced via hydrolysis or oxidation of suitable intermediates. For example, using oxidizing agents like potassium permanganate or through nucleophilic substitution reactions can yield the desired hydroxylated product.
  3. Characterization: The synthesized compound is typically characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity.
Chemical Reactions Analysis

Reactions and Technical Details

2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol can participate in various chemical reactions:

  1. Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds or carboxylic acids using agents like chromium trioxide or hydrogen peroxide.
  2. Reduction Reactions: Under reducing conditions (e.g., using lithium aluminum hydride), the compound may yield alcohols or other reduced derivatives.
  3. Substitution Reactions: The presence of the hydroxyl group allows for nucleophilic substitution reactions where it can react with halides or other electrophiles to form various derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Halogens (e.g., bromine), alkyl halides.

The outcomes of these reactions depend on specific conditions such as temperature, solvent, and concentration.

Mechanism of Action

The mechanism of action for compounds like 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol often involves interactions with biological targets such as enzymes or receptors. For instance:

  1. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in purine metabolism or signaling pathways.
  2. Receptor Binding: It could also bind to certain receptors influencing cellular signaling pathways relevant in cancer or inflammatory responses.

Data from biological assays indicate that modifications at the pyrazolo[1,5-a]pyrimidine scaffold can significantly affect potency and selectivity against different biological targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Varies based on purity but generally falls within a specific range indicative of its crystalline nature.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and alcohols due to the presence of the hydroxyl group.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include thermal stability assessments and solubility tests in various solvents to determine practical applications in formulations.

Applications

Scientific Uses

The applications of 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol span several fields:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific cellular pathways involved in tumor growth.
  2. Material Science: Explored for use in developing new materials with specific photophysical properties due to its unique structural features.
  3. Biochemical Research: Used as a probe in studies related to purine metabolism and enzyme activity assays.

Research continues into optimizing synthesis routes and exploring new derivatives that could enhance biological activity or reduce toxicity while maintaining efficacy.

Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds in Contemporary Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidines represent a privileged class of nitrogen-containing heterocycles characterized by a fused bicyclic architecture combining pyrazole and pyrimidine rings. This scaffold exhibits remarkable structural versatility, enabling extensive peripheral modifications that profoundly influence its physicochemical properties and biological interactions. The core's inherent planarity facilitates optimal binding interactions with diverse biological targets, particularly protein kinases and nucleic acids. Its ability to mimic purine bases allows it to integrate into enzymatic pathways, disrupting critical cellular processes in pathological conditions. This scaffold has demonstrated exceptional pharmacological adaptability, yielding compounds with documented anticancer, antiviral, anti-inflammatory, and central nervous system activities. The synthetic accessibility of pyrazolo[1,5-a]pyrimidines via well-established cyclocondensation routes further enhances their drug discovery utility, positioning them as valuable templates for rational drug design [3] [5] [10].

Historical Evolution of Pyrazolo[1,5-a]pyrimidine-Based Therapeutics

The therapeutic journey of pyrazolo[1,5-a]pyrimidine derivatives began with central nervous system agents but rapidly expanded into oncology following discoveries of their kinase modulation capabilities. Zaleplon, a short-acting hypnotic approved in 1999, marked the first clinical success of this scaffold, targeting GABA_A receptors through a C-3 substituted derivative. Indiplon, another sedative-hypnotic following similar mechanisms, further validated the scaffold's CNS applicability. The therapeutic landscape dramatically shifted with the discovery of Dorsomorphin (Compound C), a potent AMPK inhibitor featuring a 7-phenylpyrazolo[1,5-a]pyrimidine core, which revealed the scaffold's profound potential in modulating kinase signaling pathways. This breakthrough catalyzed intense research into pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, culminating in the oncological revolution brought by TRK inhibitors [3] [8].

The pivotal moment arrived with the 2018-2019 approvals of Larotrectinib and Entrectinib, first-generation tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion-positive cancers. These agents featured strategically substituted pyrazolo[1,5-a]pyrimidine cores that demonstrated exceptional efficacy against TRKA/B/C kinases. Their clinical success validated pyrazolo[1,5-a]pyrimidine as a privileged structure in targeted cancer therapy, spurring development of second-generation inhibitors like Repotrectinib (FDA-approved 2023) to overcome acquired resistance mutations. Concurrently, derivatives such as Anagliptin (dipeptidyl peptidase-4 inhibitor for diabetes) and Presatovir (RSV fusion inhibitor) demonstrated the scaffold's therapeutic versatility beyond oncology. This evolution underscores how strategic peripheral modifications transform the core scaffold into clinically valuable agents addressing diverse pathological mechanisms [5] [8].

Table 1: Clinically Significant Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTherapeutic CategoryPrimary TargetApproval Year
ZaleplonSedative-HypnoticGABA_A receptor1999
IndiplonSedative-HypnoticGABA_A receptor(Not approved)
AnagliptinAntidiabeticDipeptidyl peptidase-42012 (Japan)
LarotrectinibAnticancer (TRK inhibitor)TRK kinases2018
EntrectinibAnticancer (TRK/ALK/ROS1)TRK, ALK, ROS1 kinases2019
PresatovirAntiviral (RSV)RSV fusion protein(Phase III)
RepotrectinibAnticancer (TRK/ALK/ROS1)TRK, ALK, ROS1 kinases2023

Role of Substituent Positioning in Bioactivity: Focus on 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol

The bioactivity of pyrazolo[1,5-a]pyrimidine derivatives is exquisitely sensitive to substituent regiochemistry, with even minor positional alterations dramatically influencing target affinity and selectivity. Positional effects manifest through electronic redistribution, hydrogen-bonding capacity, and steric complementarity with biological targets. The C-5 position serves as a critical hydrogen-bond donor/acceptor node due to its proximity to the annular nitrogen atoms. Hydroxyl substitution at this position creates a pseudo-purine motif capable of mimicking adenine in kinase ATP-binding sites. Conversely, C-2 and C-7 positions influence peripheral interactions and solubility profiles. Methyl groups at these positions, as in 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol, provide moderate lipophilicity enhancement without significant steric encumbrance, potentially improving membrane permeability while retaining favorable solubility [2] [5] [9].

The specific combination in 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol creates a unique electronic signature. The electron-donating methyl groups at C-2 and C-7 subtly modulate the electron density distribution across the conjugated system, influencing the acidity of the C-5 hydroxyl and consequently, its hydrogen-bonding capacity. Studies on analogous compounds demonstrate that C-5 hydroxyl groups participate in critical hydrogen-bond networks with kinase catalytic domains, as observed in Pim-1 kinase inhibitors where analogous hydroxyl groups coordinate with aspartate residues (Asp128 and Asp131) in the ATP-binding pocket. Methyl substituents at C-7 may further enhance these interactions through hydrophobic stabilization of adjacent binding pockets. This precise substitution pattern represents a strategic balance between polarity and lipophilicity, potentially offering improved ADMET properties compared to heavily functionalized derivatives while retaining core pharmacophoric elements [2] [5].

Table 2: Impact of Regiochemistry on Pyrazolo[1,5-a]pyrimidine Bioactivity

PositionElectronic InfluenceCommon Functional GroupsBiological Role
C-2Moderate electron donationMethyl, Aryl, HaloHydrophobic pocket filling; Solubility modulation
C-5Strong H-bond donor/acceptor capabilityOH, NH₂, Cl, ArylCritical for ATP-mimicry; Kinase hinge region binding
C-7Moderate electron donation/withdrawalMethyl, CF₃, Aryl, OAlkylHydrophobic interactions; Selectivity modulation
N-4H-bond acceptor-Backbone interaction with kinases

Properties

CAS Number

27166-37-6

Product Name

2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-ol

IUPAC Name

2,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

Molecular Formula

C8H9N3O

Molecular Weight

163.18

InChI

InChI=1S/C8H9N3O/c1-5-3-7-9-8(12)4-6(2)11(7)10-5/h3-4H,1-2H3,(H,9,12)

InChI Key

IIRALYJEXVMXMD-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC2=CC(=NN12)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.